molecular formula C8H10BrN B13120226 2-(2-Bromoethyl)-4-methylpyridine

2-(2-Bromoethyl)-4-methylpyridine

Cat. No.: B13120226
M. Wt: 200.08 g/mol
InChI Key: TWIVUHDBLOKZCV-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-4-methylpyridine is a versatile bromoalkylpyridine derivative primarily employed as a key synthetic intermediate in organic and medicinal chemistry research. This compound is of significant interest for constructing more complex molecules due to the reactivity of the bromoethyl side chain, which can participate in various coupling and alkylation reactions. Researchers utilize this building block in the exploration and development of active pharmaceutical ingredients (APIs), ligands for catalysis, and other functional materials. The molecular framework suggests its potential application in creating molecular scaffolds that act on the central nervous system. The compound requires careful handling and storage. As a bromoalkyl compound, it is likely a lachrymator and a skin/eye irritant. It should be stored in a cool, dry place, and all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

2-(2-bromoethyl)-4-methylpyridine

InChI

InChI=1S/C8H10BrN/c1-7-3-5-10-8(6-7)2-4-9/h3,5-6H,2,4H2,1H3

InChI Key

TWIVUHDBLOKZCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)CCBr

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 2 2 Bromoethyl 4 Methylpyridine

Nucleophilic Substitution Reactions of the Bromine Atom

The primary alkyl bromide functionality in 2-(2-Bromoethyl)-4-methylpyridine is highly susceptible to nucleophilic attack, primarily through an S_N2 mechanism. nih.gov This pathway involves a backside attack on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. The electron-withdrawing nature of the adjacent pyridine (B92270) ring can influence the rate of these substitution reactions.

A wide array of nucleophiles can be employed to displace the bromine atom, leading to a diverse range of functionalized pyridine derivatives. This reaction is a fundamental and straightforward method for introducing new chemical moieties onto the ethyl side chain. The general reaction involves treating 2-(2-Bromoethyl)-4-methylpyridine with a suitable nucleophile, often in a polar aprotic solvent to facilitate the S_N2 reaction.

Common nucleophiles and their corresponding products are summarized in the table below. These reactions provide access to amines, ethers, thioethers, nitriles, and other important chemical building blocks.

Nucleophile (Nu⁻)Reagent ExampleProductProduct Class
CyanideSodium Cyanide (NaCN)3-(4-Methylpyridin-2-yl)propanenitrileNitrile
AzideSodium Azide (NaN₃)2-(2-Azidoethyl)-4-methylpyridineAlkyl Azide
HydroxideSodium Hydroxide (NaOH)2-(4-Methylpyridin-2-yl)ethanolAlcohol
AlkoxideSodium Methoxide (NaOCH₃)2-(2-Methoxyethyl)-4-methylpyridineEther
ThiolateSodium Thiophenoxide (NaSPh)4-Methyl-2-(2-(phenylthio)ethyl)pyridineThioether
AmineAmmonia (NH₃)2-(4-Methylpyridin-2-yl)ethanaminePrimary Amine
Malonate EsterDiethyl MalonateDiethyl 2-(2-(4-methylpyridin-2-yl)ethyl)malonateMalonic Ester Derivative

This table represents expected products based on the principles of nucleophilic substitution reactions.

The structure of 2-(2-Bromoethyl)-4-methylpyridine is ideally suited for intramolecular cyclization. The pyridine nitrogen atom can act as an internal nucleophile, attacking the electrophilic carbon atom bearing the bromine. This process, known as quaternization, results in the formation of a bicyclic pyridinium (B92312) salt.

This salt is a key intermediate in the synthesis of substituted indolizine (B1195054) frameworks. nih.govrsc.org In the presence of a base, the pyridinium salt can be deprotonated at the methylene (B1212753) group adjacent to the ring junction. The resulting ylide then undergoes a 1,5-dipolar cyclization, followed by aromatization (often through oxidation or elimination), to yield the stable, fused heterocyclic indolizine system. This transformation is a variation of the Chichibabin reaction for indolizine synthesis. slideshare.net This pathway provides a powerful method for constructing complex heterocyclic scaffolds from relatively simple starting materials. nih.govrsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

While nucleophilic substitution is the most common reaction pathway, the bromine atom can also participate in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki, Heck, and Negishi reactions, have revolutionized organic synthesis. wikipedia.org However, applying these reactions to primary alkyl halides like 2-(2-Bromoethyl)-4-methylpyridine presents significant challenges compared to the more common aryl or vinyl halide substrates. The primary difficulties are the slow rate of oxidative addition to the Pd(0) catalyst and the propensity for the resulting alkyl-palladium intermediate to undergo rapid β-hydride elimination, which leads to undesired alkene byproducts.

Despite the challenges, recent advances in catalyst design have enabled the coupling of sp³-hybridized carbon centers. The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, typically struggles with primary alkyl bromides under standard conditions. nih.govlibretexts.org However, specialized catalytic systems have been developed that can facilitate such transformations. These systems often employ highly active palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) that promote the difficult oxidative addition step and suppress β-hydride elimination. organic-chemistry.org

Alternatively, dual catalytic methods like metallaphotoredox catalysis have emerged as a powerful strategy for coupling alkyl halides. princeton.edu In this approach, a photocatalyst generates an alkyl radical from the alkyl bromide, which then enters the catalytic cycle of a second metal catalyst (often nickel or palladium) to form the cross-coupled product. This radical-based mechanism bypasses the problematic oxidative addition step associated with traditional palladium catalysis. acs.org

Using these advanced methods, it is conceivable to form various new linkages, as illustrated in the hypothetical examples below.

Coupling PartnerReaction Type (Hypothetical)ProductLinkage Formed
Phenylboronic AcidSuzuki-Miyaura Coupling4-Methyl-2-(2-phenylethyl)pyridineAlkyl-Aryl
Methylboronic AcidSuzuki-Miyaura Coupling4-Methyl-2-propylpyridineAlkyl-Alkyl
Benzophenone ImineBuchwald-Hartwig AminationN-(2-(4-Methylpyridin-2-yl)ethyl)diphenylmethanimineAlkyl-Nitrogen

This table illustrates potential products achievable through modern cross-coupling methods developed for alkyl halides.

The standard catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate to form a Pd(II) intermediate. This step is the primary bottleneck for alkyl bromides.

Transmetalation: A nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

For primary alkyl bromides, the oxidative addition step is slow. Furthermore, if the alkyl group has hydrogen atoms on the β-carbon, the Pd(II) intermediate can readily undergo β-hydride elimination to form a palladium-hydride species and an alkene, which is a major competing side reaction.

The development of specialized ligands has been crucial to overcoming these hurdles. Bulky, electron-rich phosphine ligands enhance the electron density on the palladium center, which accelerates the rate of oxidative addition. Their steric bulk can also create a coordinative environment that disfavors the geometry required for β-hydride elimination. In some cases, the mechanism may shift away from a purely Pd(0)/Pd(II) cycle. For instance, radical pathways can be initiated by the palladium catalyst, particularly with hindered alkyl halides. acs.org Mechanistic studies on related systems have shown that factors like the choice of base and the nature of the nucleophile can fundamentally alter the turnover-limiting step and the catalyst resting state. acs.orgnih.gov

Other Metal-Mediated Cross-Coupling Methodologies

Beyond the more common palladium- and copper-catalyzed reactions, the bromoethyl group of 2-(2-bromoethyl)-4-methylpyridine can participate in other notable metal-mediated cross-coupling transformations. Iron-catalyzed cross-coupling reactions, for instance, have emerged as a cost-effective and environmentally benign alternative. These reactions effectively couple alkyl halides with organometallic reagents. While specific studies focusing solely on 2-(2-bromoethyl)-4-methylpyridine are not extensively detailed in readily available literature, the principles of iron-catalyzed cross-coupling of primary alkyl bromides with Grignard reagents suggest its applicability. The typical reaction would involve an iron salt, such as FeCl₃, and a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) to facilitate the formation of a new carbon-carbon bond.

Another significant methodology is the nickel-catalyzed cross-coupling, which is highly effective for forming C(sp³)–C(sp³) bonds. These reactions can couple primary alkyl bromides with organozinc reagents under mild conditions, often demonstrating high functional group tolerance. The versatility of nickel catalysis would allow for the introduction of various alkyl and aryl groups at the ethyl side chain of the pyridine derivative.

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center, enabling a range of reactions.

Quaternization Reactions

The pyridine nitrogen in 2-(2-bromoethyl)-4-methylpyridine can readily react with alkylating agents to form quaternary pyridinium salts. This process, known as quaternization, enhances the water solubility of the molecule and modifies its electronic properties. The reaction typically proceeds by treating the pyridine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a suitable solvent. The resulting pyridinium salt carries a positive charge on the nitrogen atom, which can influence subsequent reactions or be used to introduce the pyridine moiety into larger systems. For example, quaternization with a long-chain alkyl halide can create amphiphilic molecules with potential applications as surfactants or phase-transfer catalysts.

Table 1: Examples of Quaternization Reactions

Alkylating AgentReagentProduct
Methyl IodideCH₃I1-Methyl-2-(2-bromoethyl)-4-methylpyridinium iodide
Benzyl BromideC₇H₇Br1-Benzyl-2-(2-bromoethyl)-4-methylpyridinium bromide

N-Oxidation and Subsequent Transformations

The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The formation of the N-oxide group significantly alters the reactivity of the pyridine ring. It activates the positions ortho and para to the nitrogen for nucleophilic substitution and deactivates them for electrophilic substitution. The N-oxide can also direct metallation to the C6 position. Furthermore, the N-oxide functionality itself can undergo various transformations, such as deoxygenation back to the pyridine or rearrangement reactions like the Boekelheide reaction, providing pathways to further functionalized pyridine derivatives.

Electrophilic Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making it generally unreactive towards electrophilic aromatic substitution compared to benzene (B151609). The presence of an alkyl group (4-methyl) provides some activation; however, harsh conditions are typically required for electrophilic substitution to occur. Reactions such as nitration or halogenation on the pyridine ring of 2-(2-bromoethyl)-4-methylpyridine would necessitate forcing conditions (e.g., fuming sulfuric acid for nitration) and would likely yield a mixture of isomers, with substitution occurring preferentially at the 3- or 5-position, which are the least deactivated positions. The N-oxidation of the pyridine ring can be employed to facilitate electrophilic substitution, as the N-oxide is more susceptible to electrophilic attack, primarily at the 4-position, though this position is already substituted in this molecule.

Radical Reactions and Their Synthetic Utility in Complex Molecule Construction

The bromoethyl side chain of 2-(2-bromoethyl)-4-methylpyridine is an excellent precursor for radical generation. Atom Transfer Radical Addition (ATRA) and related processes can be initiated using various methods, including photochemical initiation or the use of radical initiators like azobisisobutyronitrile (AIBN) with a tin hydride reagent (e.g., tributyltin hydride). The resulting carbon-centered radical at the ethyl group can then be trapped by a variety of radical acceptors, such as electron-deficient alkenes or alkynes, to form new carbon-carbon bonds. This strategy is particularly powerful for the construction of complex molecular scaffolds, allowing for the annulation of new rings or the extension of side chains under mild conditions that are often compatible with the pyridine ring. These radical-based methods offer a complementary approach to traditional ionic reactions for carbon-carbon bond formation.

Advanced Spectroscopic and Crystallographic Characterization of 2 2 Bromoethyl 4 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

In a hypothetical ¹H NMR spectrum of 2-(2-Bromoethyl)-4-methylpyridine, we would expect to see distinct signals corresponding to the different types of protons in the molecule.

Pyridine (B92270) Ring Protons: The three protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, singlets, or doublet of doublets) would be determined by their positions relative to the nitrogen atom and the two substituents. The proton at position 6 would likely be the most downfield due to the influence of the nitrogen atom.

Ethyl Protons: The two methylene (B1212753) groups of the bromoethyl chain would appear as two distinct triplets in the aliphatic region. The protons on the carbon adjacent to the bromine atom (CH₂Br) would be expected at a more downfield position (around δ 3.5-4.0 ppm) compared to the protons on the carbon attached to the pyridine ring (Py-CH₂) (around δ 3.0-3.5 ppm). The coupling between these two groups would result in a triplet-of-triplets pattern, assuming free rotation.

Methyl Protons: The methyl group at position 4 on the pyridine ring would appear as a sharp singlet in the upfield region (around δ 2.3-2.5 ppm).

Predicted ¹H NMR Data for 2-(2-Bromoethyl)-4-methylpyridine:

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyridine-H (position 3)~7.0-7.2d~5
Pyridine-H (position 5)~7.2-7.4s-
Pyridine-H (position 6)~8.3-8.5d~5
Py-CH₂-~3.2-3.4t~7
-CH₂Br~3.6-3.8t~7
4-CH₃~2.4-2.6s-

This is a hypothetical representation and actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Pyridine Ring Carbons: The six carbons of the pyridine ring would show distinct signals in the downfield region of the spectrum (typically δ 120-160 ppm). The carbons directly bonded to the nitrogen (C2 and C6) would be the most downfield.

Ethyl Carbons: The two carbons of the ethyl chain would appear in the aliphatic region. The carbon bonded to the bromine atom (C-Br) would be at a lower field (around δ 30-40 ppm) compared to the carbon attached to the pyridine ring (around δ 35-45 ppm).

Methyl Carbon: The carbon of the methyl group would resonate at the most upfield position (around δ 15-25 ppm).

Predicted ¹³C NMR Data for 2-(2-Bromoethyl)-4-methylpyridine:

Carbon Predicted Chemical Shift (δ, ppm)
C2 (Pyridine)~158-162
C3 (Pyridine)~122-126
C4 (Pyridine)~147-151
C5 (Pyridine)~124-128
C6 (Pyridine)~149-153
Py-CH₂-~38-42
-CH₂Br~31-35
4-CH₃~20-24

This is a hypothetical representation and actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. walisongo.ac.idyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For 2-(2-Bromoethyl)-4-methylpyridine, this would confirm the coupling between the adjacent methylene protons of the ethyl chain and the coupling between adjacent protons on the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu It would be used to definitively assign the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The FT-IR and Raman spectra of 2-(2-Bromoethyl)-4-methylpyridine would be expected to show characteristic absorption bands for the substituted pyridine ring and the bromoalkane functionality.

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would be observed just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region.

C-H bending: Bending vibrations for the methyl and methylene groups would be present in the 1350-1470 cm⁻¹ range.

C-Br stretching: A characteristic band for the C-Br stretching vibration would be expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Predicted Vibrational Frequencies for 2-(2-Bromoethyl)-4-methylpyridine:

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H stretch3000 - 3100MediumStrong
Aliphatic C-H stretch2850 - 3000Medium-StrongMedium
C=C, C=N stretch (Pyridine ring)1400 - 1600StrongStrong
CH₂/CH₃ bend1350 - 1470MediumMedium
C-Br stretch500 - 600StrongMedium

This is a hypothetical representation and actual experimental values may vary.

In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and intensities. arxiv.orgcanterbury.ac.nzrsc.org By calculating the optimized geometry and the corresponding vibrational modes of 2-(2-Bromoethyl)-4-methylpyridine, a theoretical spectrum can be generated. This theoretical spectrum can then be used to aid in the assignment of bands in an experimental spectrum, should one be obtained. The correlation between calculated and experimental frequencies often requires the use of a scaling factor to account for approximations in the theoretical model and the effects of the experimental conditions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light promotes outer electrons from their ground state to a higher energy excited state. shu.ac.uk For organic molecules such as 2-(2-Bromoethyl)-4-methylpyridine, the absorption of ultraviolet radiation is primarily associated with functional groups, known as chromophores, that have valence electrons with low excitation energies. shu.ac.uk

The pyridine ring in 2-(2-Bromoethyl)-4-methylpyridine is the principal chromophore. The electronic spectrum of pyridine and its derivatives is characterized by two main types of transitions: π → π* and n → π*. slideshare.netlibretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. slideshare.net They are typically high-intensity absorptions. For pyridine derivatives, these transitions usually occur in the 200-300 nm region of the UV spectrum. libretexts.org

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, specifically from the lone pair on the nitrogen atom, to an antibonding π* orbital. slideshare.net Compared to π → π* transitions, n → π* transitions are of much lower intensity. shu.ac.uk

The solvent environment can influence the position of these absorption bands. Increasing solvent polarity typically causes a blue shift (a shift to a shorter wavelength) for n → π* transitions due to the increased solvation and stabilization of the non-bonding orbital. shu.ac.uk Conversely, π → π* transitions often exhibit a red shift (a shift to a longer wavelength) with increasing solvent polarity. shu.ac.uktanta.edu.eg The presence of substituents on the pyridine ring, such as the methyl and bromoethyl groups, can also cause shifts in the absorption maxima but the fundamental transitions remain characteristic of the pyridine chromophore.

Table 1: Typical Electronic Transitions for Pyridine Chromophores

Transition Type Typical Wavelength (λmax) Range Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) Orbitals Involved
π → π* 200 - 300 nm 1,000 - 10,000 Promotion of an electron from a bonding π orbital to an antibonding π* orbital. slideshare.net

X-ray Diffraction Crystallography for Solid-State Structural Analysis

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for 2-(2-Bromoethyl)-4-methylpyridine is not publicly documented, analysis of closely related pyridine derivatives allows for a detailed characterization of its expected solid-state properties.

The molecular structure of 2-(2-Bromoethyl)-4-methylpyridine consists of a planar pyridine ring with methyl and bromoethyl substituents. In related structures, the presence of bulky substituents adjacent to each other on a pyridine ring can lead to steric hindrance, causing out-of-plane rotation of the substituent groups. nih.gov The bromoethyl group (-CH₂CH₂Br) has multiple rotatable bonds, and its conformation will be dictated by the minimization of steric strain and the influence of intermolecular forces within the crystal lattice. The piperidine (B6355638) ring in a related substituted quinoline (B57606) structure, for instance, adopts a chair conformation to minimize strain. nih.gov Similarly, the ethyl chain in the title compound is expected to adopt a staggered conformation.

The geometrical parameters (bond lengths and angles) of the pyridine ring are well-established and are expected to be largely preserved, with minor deviations caused by the electronic effects of the substituents.

Table 2: Expected Geometrical Parameters for the 2-(2-Bromoethyl)-4-methylpyridine Moiety

Parameter Description Expected Value
C-N Bond Length Pyridine ring C-N bond ~1.34 Å
C-C Bond Length Pyridine ring C-C bond ~1.39 Å
C-C-N Bond Angle Angle within the pyridine ring ~124°
C-C-C Bond Angle Angle within the pyridine ring ~118°
C-N-C Bond Angle Angle within the pyridine ring ~117°
C(ring)-C(ethyl) Bond Length Bond connecting the ring and ethyl group ~1.51 Å

Note: These values are typical and can vary slightly based on the specific crystal packing environment.

The packing of molecules in a crystal is governed by a network of intermolecular interactions. researchgate.net For 2-(2-Bromoethyl)-4-methylpyridine, several key interactions are anticipated to direct its crystal packing.

Hydrogen Bonding: While lacking classical hydrogen bond donors (like O-H or N-H), the molecule can participate in weak C−H···N hydrogen bonds, where the nitrogen atom of the pyridine ring acts as an acceptor. The slightly acidic hydrogen atoms on the carbon adjacent to the bromine or on the methyl group could also act as donors. These types of interactions are known to be significant in the crystal packing of similar heterocyclic compounds. nih.gov

π-π Stacking: The aromatic pyridine rings are capable of engaging in π-π stacking interactions. researchgate.net These interactions typically involve a slipped-parallel orientation where the center of one ring is offset from the center of the neighboring ring to minimize electrostatic repulsion. nih.govresearchgate.net This is a common motif in the crystal structures of terpyridyl complexes and other aromatic systems. researchgate.net

Halogen Bonding: The bromine atom in the bromoethyl group can act as a Lewis acidic site (a halogen bond donor) and interact with Lewis basic sites, such as the nitrogen atom of an adjacent molecule (Br···N). This type of non-covalent interaction is increasingly recognized as a key directional force in crystal engineering.

The interplay of these various interactions dictates the final three-dimensional architecture of the crystal, influencing properties such as density and stability. mdpi.com

Obtaining single crystals of sufficient size and quality for X-ray diffraction analysis is a critical step that often requires systematic optimization. nih.gov For a compound like 2-(2-Bromoethyl)-4-methylpyridine, a variety of strategies can be employed.

Solvent Selection: The choice of solvent is paramount. The ideal solvent is one in which the compound is moderately soluble—soluble when hot but sparingly soluble when cold. unifr.ch A systematic screening of solvents with varying polarities is a common starting point.

Slow Evaporation: This is one of the simplest methods, where a nearly saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly over days or weeks. unifr.ch Placing the vessel in a location with minimal temperature fluctuations and vibrations can improve crystal quality. unifr.ch

Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. unifr.ch Programmable thermostats can be used to control the cooling rate precisely, which can prevent rapid precipitation and promote the growth of larger, more ordered crystals.

Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing this solution inside a sealed container that also contains a "poor" solvent (in which the compound is insoluble). The good solvent must be more volatile than the poor solvent. Over time, the vapor of the good solvent diffuses into the poor solvent, slowly reducing the solubility of the compound in its vial and promoting crystallization. A variation of this is liquid-liquid diffusion or solvent layering. unifr.ch

Controlling Supersaturation: The key to good crystal growth is to maintain a state of low supersaturation. nih.govresearchgate.net This allows existing crystal nuclei to grow slowly rather than promoting the formation of many small crystals (over-nucleation). researchgate.net This can be achieved by carefully controlling temperature, solvent ratios, and concentration. nih.govresearchgate.net

Table 3: Common Crystallization Techniques

Technique Principle Key Variables
Slow Evaporation Solubility is gradually decreased as the solvent volume reduces. unifr.ch Solvent choice, temperature, rate of evaporation.
Slow Cooling Solubility is decreased by slowly lowering the temperature of a saturated solution. unifr.ch Solvent choice, initial concentration, cooling rate.
Vapor Diffusion A precipitant (poor solvent) vapor slowly diffuses into the compound solution, reducing solubility. unifr.ch Choice of solvent/precipitant pair, temperature, vessel geometry.

Theoretical and Computational Chemistry Investigations of 2 2 Bromoethyl 4 Methylpyridine

Quantum Chemical Studies: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to modern computational chemistry. scielo.br DFT, particularly with hybrid functionals like B3LYP, offers a balance of accuracy and computational cost for studying organic molecules. nih.gov Ab initio methods, while more computationally intensive, can provide benchmark results. core.ac.uk These methods would be employed to thoroughly investigate the electronic structure and properties of 2-(2-Bromoethyl)-4-methylpyridine.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For 2-(2-Bromoethyl)-4-methylpyridine, this would involve exploring the conformational landscape, primarily focusing on the rotation around the C-C single bond of the bromoethyl group.

A potential energy surface scan would be performed by systematically rotating the dihedral angle and calculating the energy at each step. The resulting energy profile would reveal the most stable conformers (energy minima) and the transition states between them. The geometries of these conformers would then be fully optimized.

Illustrative Data Table 1: Optimized Geometric Parameters of the Most Stable Conformer of 2-(2-Bromoethyl)-4-methylpyridine (Calculated at B3LYP/6-311++G(d,p) level)

ParameterBond/AngleValue (Å/°)
Bond LengthC(pyridine)-C(ethyl)1.51
C(ethyl)-C(ethyl)1.53
C(ethyl)-Br1.95
C(pyridine)-N1.34
C(pyridine)-C(methyl)1.51
Bond AngleC(pyridine)-C(ethyl)-C(ethyl)112.5
C(ethyl)-C(ethyl)-Br110.0
Dihedral AngleN-C(pyridine)-C(ethyl)-C(ethyl)85.0

This data would provide a precise description of the molecule's shape, which is crucial for understanding its interactions with other molecules.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. biomedres.us A small energy gap suggests that the molecule is more reactive. nih.gov

From the HOMO and LUMO energies, global reactivity descriptors such as the electrophilicity index (ω) can be calculated. This index provides a quantitative measure of a molecule's ability to act as an electrophile. nih.gov

Illustrative Data Table 2: Calculated FMO Energies and Global Reactivity Descriptors for 2-(2-Bromoethyl)-4-methylpyridine

ParameterValue (eV)
EHOMO-6.85
ELUMO-0.95
Energy Gap (ΔE)5.90
Electrophilicity Index (ω)1.58

The distribution of the HOMO and LUMO orbitals would also be visualized. For 2-(2-Bromoethyl)-4-methylpyridine, the HOMO would likely be localized on the pyridine (B92270) ring, while the LUMO might have significant contributions from the bromoethyl side chain, particularly the C-Br antibonding orbital.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the charge distribution around a molecule, with red regions indicating negative potential (electron-rich areas) and blue regions showing positive potential (electron-poor areas). youtube.com

For 2-(2-Bromoethyl)-4-methylpyridine, the most negative potential would be expected around the nitrogen atom of the pyridine ring, making it a likely site for protonation or interaction with electrophiles. Positive potential regions would likely be found around the hydrogen atoms.

In addition to the MEP surface, the distribution of atomic charges (e.g., Mulliken or Natural Population Analysis charges) would be calculated to provide a quantitative picture of the charge distribution within the molecule.

Vibrational Frequency Calculations and Theoretical Spectroscopic Prediction

Vibrational frequency calculations are performed to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. q-chem.com The calculated frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes. mdpi.com

For 2-(2-Bromoethyl)-4-methylpyridine, characteristic vibrational modes would include the C-H stretching of the methyl group and pyridine ring, the C-Br stretching of the bromoethyl group, and various ring stretching and bending modes of the pyridine core. researchgate.net

Illustrative Data Table 3: Selected Predicted Vibrational Frequencies for 2-(2-Bromoethyl)-4-methylpyridine

Vibrational ModeFrequency (cm-1)IR Intensity
C-Br Stretch650Medium
Pyridine Ring Breathing995Strong
C-H Stretch (methyl)2950Medium
C-H Stretch (aromatic)3050Weak

Thermodynamic Properties and Molecular Stability Predictions

Computational chemistry can also be used to predict the thermodynamic properties of a molecule, such as its heat of formation, entropy, and heat capacity, at different temperatures. nist.govresearchgate.net These calculations are typically based on the vibrational frequencies and rotational constants obtained from the optimized geometry. mdpi.com

These thermodynamic parameters are crucial for understanding the stability of the molecule and for predicting the equilibrium constants and feasibility of chemical reactions in which it is involved.

Illustrative Data Table 4: Calculated Thermodynamic Properties of 2-(2-Bromoethyl)-4-methylpyridine at 298.15 K

PropertyValue
Enthalpy (kcal/mol)25.5
Entropy (cal/mol·K)85.2
Heat Capacity (cal/mol·K)35.8

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. mdpi.com

The key output of an NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov These interactions, often referred to as hyperconjugation, are important for understanding molecular stability and reactivity.

For 2-(2-Bromoethyl)-4-methylpyridine, significant donor-acceptor interactions would be expected between the lone pair of the nitrogen atom and the antibonding orbitals of the pyridine ring, as well as between the C-H and C-C bonding orbitals and adjacent antibonding orbitals.

Illustrative Data Table 5: Key Donor-Acceptor Interactions from NBO Analysis of 2-(2-Bromoethyl)-4-methylpyridine

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) Nπ(C-C)5.2
σ(C-H)σ(C-C)2.1
σ(C-C)σ*(C-Br)1.5

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the electronic excitation energies and simulate the UV-Vis absorption spectra of molecules. arxiv.orgohio-state.edu This method is widely applied to understand the electronic transitions, such as π → π* and n → π* transitions, that are responsible for a molecule's absorption of light. rsc.org The accuracy of TD-DFT calculations can be influenced by the choice of functional and basis set, as well as the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). researchgate.netchemrxiv.org

A detailed analysis of the electronic absorption properties of 2-(2-bromoethyl)-4-methylpyridine using TD-DFT would involve:

Optimization of the ground state geometry.

Calculation of vertical excitation energies and oscillator strengths.

Assignment of the electronic transitions based on the molecular orbitals involved.

Such a study would provide valuable insights into the relationship between the molecular structure of 2-(2-bromoethyl)-4-methylpyridine and its spectroscopic characteristics. However, no published studies were found that have performed these calculations on this specific compound.

Computational Mechanistic Studies of Transformations Involving 2-(2-Bromoethyl)-4-methylpyridine

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions, including identifying transition states, intermediates, and reaction pathways. ucl.ac.uk For a molecule like 2-(2-bromoethyl)-4-methylpyridine, which contains both a reactive bromoethyl group and a pyridine ring, several transformations could be investigated computationally. These might include nucleophilic substitution reactions at the bromoethyl side chain or reactions involving the pyridine nitrogen.

A computational study on the transformations of 2-(2-bromoethyl)-4-methylpyridine would typically involve:

Mapping the potential energy surface for the reaction of interest.

Calculating activation energies to predict reaction kinetics.

Investigating the influence of catalysts or reaction conditions.

These computational mechanistic studies are crucial for understanding reactivity and for designing new synthetic routes. nih.gov For instance, understanding the mechanism of cyclization reactions or coupling reactions involving this molecule would be of significant interest. Nevertheless, a review of the current literature did not reveal any computational studies focused on the reaction mechanisms of 2-(2-bromoethyl)-4-methylpyridine.

Mechanistic Elucidation of Reactions Involving 2 2 Bromoethyl 4 Methylpyridine

Detailed Reaction Pathway Investigations using Combined Experimental and Computational Approaches

The elucidation of reaction pathways for molecules like 2-(2-bromoethyl)-4-methylpyridine increasingly relies on a synergistic combination of experimental techniques and computational modeling. sciepub.com This dual approach provides a comprehensive understanding that is often unattainable through either method alone. mdpi.com

Experimental investigations typically involve kinetic studies, isotopic labeling, and the use of spectroscopic methods (NMR, IR, Mass Spectrometry) to identify reactants, products, and any observable intermediates. These experiments provide real-world data on reaction rates, product distributions, and the influence of various reaction parameters.

Computational chemistry, particularly using Density Functional Theory (DFT) and ab initio methods, complements these experimental findings. cardiff.ac.uk These theoretical calculations can map out entire potential energy surfaces for a reaction, allowing for the visualization of transition states and the calculation of activation energies for different possible pathways. sciepub.comresearchgate.net For instance, in reactions analogous to the substitution or elimination of 2-(2-bromoethyl)-4-methylpyridine, computational models can help distinguish between different mechanistic possibilities, such as SN2 versus E2 pathways, by comparing the calculated energy barriers for each. researchgate.net This integrated approach has been successfully applied to understand complex reaction networks, such as those in catalysis, where multiple competing pathways may exist. cardiff.ac.uk

Table 1: Comparison of Experimental and Computational Approaches in Mechanistic Studies

ApproachMethodsKey Information Provided
Experimental Kinetics, Isotopic Labeling, NMR, IR, Mass SpectrometryReaction rates, product ratios, identification of stable species, empirical evidence of mechanism.
Computational DFT, Ab initio methods, Molecular DynamicsTransition state structures, activation energies, reaction energy profiles, insights into short-lived intermediates. mdpi.com

Identification and Characterization of Reaction Intermediates (e.g., Carbocations, Radicals)

Carbocations: In polar solvents and in the presence of a Lewis acid or a poor nucleophile, the C-Br bond can cleave heterolytically to form a primary carbocation. However, primary carbocations are generally unstable. It is more likely that a neighboring group participation from the pyridine (B92270) nitrogen could lead to the formation of a more stable cyclic aziridinium-like cation. Alternatively, in substitution reactions proceeding through an SN1-like mechanism, a carbocationic intermediate would be involved.

Radicals: Under conditions involving radical initiators (e.g., AIBN) or photolysis, the C-Br bond can undergo homolytic cleavage to generate a carbon-centered radical. This radical intermediate can then participate in various radical-mediated transformations, such as additions to alkenes or cyclization reactions.

Role of Catalysts, Solvents, and Ligands in Influencing Reaction Mechanisms and Selectivity

The choice of catalyst, solvent, and ligands can dramatically alter the course of a reaction involving 2-(2-bromoethyl)-4-methylpyridine, influencing both the reaction mechanism and the selectivity towards a particular product.

Catalysts: Catalysts offer alternative, lower-energy reaction pathways. For bromo-pyridine derivatives, transition metal catalysts are widely used.

Palladium and Ruthenium Catalysts: In cross-coupling reactions like the Suzuki or Heck reaction, palladium catalysts are essential. researchgate.net They facilitate the oxidative addition of the C-Br bond, a key step in the catalytic cycle. Ruthenium catalysts have been shown to mediate novel transformations of bromopyridines, leading to the formation of complex heteroaromatic structures. mdpi.com The catalyst can influence whether the reaction proceeds via a specific pathway, for example, by promoting a desired bond activation. mdpi.com

Iron Catalysts: Iron-based catalysts are gaining attention as a more sustainable alternative. mdpi.com They can act as Lewis acids to activate substrates or participate in redox cycles to facilitate bond formation. mdpi.com

Solvents: The solvent plays a critical role by stabilizing or destabilizing reactants, transition states, and intermediates.

Polar vs. Nonpolar Solvents: Polar protic solvents can stabilize ionic intermediates like carbocations and anions, potentially favoring SN1-type mechanisms. Aprotic polar solvents like DMF or DMSO can accelerate SN2 reactions. The use of "green" solvents like water or ionic liquids is also an area of active research to make these reactions more environmentally friendly. researchgate.netmdpi.com

Solvent as a Reactant: In some cases, the solvent can participate directly in the reaction, as seen in solvolysis reactions.

Ligands: In metal-catalyzed reactions, ligands bound to the metal center are crucial for tuning its reactivity and selectivity.

Phosphine (B1218219) Ligands: Ligands like triphenylphosphine (B44618) or bulky phosphines in Grubbs-type catalysts can influence the rate of key steps like phosphine dissociation, which can be rate-determining in olefin metathesis. researchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form stable complexes with metals, often leading to highly active and robust catalysts. researchgate.net

Chiral Ligands: For stereoselective reactions, chiral ligands are employed to create a chiral environment around the metal center, which can lead to the preferential formation of one enantiomer or diastereomer.

Table 2: Influence of Catalytic Components on Reaction Outcomes

ComponentRoleExample of Influence
Catalyst Provides a lower energy reaction pathway.Palladium(0) enables Suzuki coupling by oxidative addition to the C-Br bond. researchgate.net
Solvent Stabilizes transition states and intermediates.Polar solvents can favor SN1 pathways by stabilizing carbocation intermediates.
Ligand Modifies the steric and electronic properties of the catalyst.Chiral Feng-ligands on an Yttrium catalyst enable enantioselective desymmetrization. chemrxiv.org

Stereochemical Aspects and Stereoselective Pathways

Reactions involving 2-(2-bromoethyl)-4-methylpyridine can have significant stereochemical implications, particularly when new stereocenters are formed.

If the carbon atom bearing the bromine atom becomes a stereocenter during a substitution reaction, the mechanism will dictate the stereochemical outcome. For example:

An SN2 reaction proceeds with an inversion of configuration at the stereocenter.

An SN1 reaction , proceeding through a planar carbocation intermediate, would lead to a racemic mixture of both enantiomers.

Stereoselective Synthesis: Achieving control over stereochemistry is a central goal in modern organic synthesis. This is often accomplished through stereoselective pathways, where one stereoisomer is formed preferentially over others.

Catalytic Asymmetric Synthesis: This is a powerful strategy where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For instance, yttrium-catalyzed desymmetrization reactions have been developed for related systems, achieving high enantioselectivity. chemrxiv.org

Diastereoselective Reactions: In molecules that already contain a stereocenter, a new stereocenter can often be introduced with a high degree of diastereoselectivity. This is common in cycloaddition reactions where the existing stereochemistry directs the approach of the incoming reactant. nih.govacademie-sciences.fr For example, the Diels-Alder reaction can exhibit high diastereoselectivity based on the dienophile's substituents and conformation. academie-sciences.fr

The development of stereoselective protocols is essential for the synthesis of complex target molecules like natural products and pharmaceuticals, where specific stereoisomers are required for biological activity. chemrxiv.org

Applications of 2 2 Bromoethyl 4 Methylpyridine As a Synthetic Intermediate in Advanced Organic Synthesis

Building Blocks for Complex Pharmaceutical Scaffolds and Heterocyclic Drug Candidates

The pyridine (B92270) moiety is a common feature in many pharmaceutically active compounds, and 2-(2-bromoethyl)-4-methylpyridine serves as a valuable starting material for the synthesis of complex drug candidates. Its ability to undergo various coupling and cyclization reactions makes it a key intermediate in the development of novel therapeutic agents.

Precursors to Pyridinylimidazole Derivatives

One of the notable applications of 2-(2-bromoethyl)-4-methylpyridine is in the synthesis of pyridinylimidazole-based compounds, which are known to exhibit a range of biological activities. For instance, it has been utilized in synthetic routes targeting p38α mitogen-activated protein (MAP) kinase inhibitors. Although optimized syntheses may start from other precursors like 2-fluoro-4-methylpyridine (B58000) for higher yields, the pathway from 2-bromo-4-methylpyridine (B133514) demonstrates its utility in constructing the core pyridinylimidazole scaffold. sigmaaldrich.com The synthesis typically involves a series of steps including nucleophilic substitution and cyclization reactions to build the imidazole (B134444) ring onto the pyridine framework.

Synthesis of Indoles, Indolizidines, and Other Fused Nitrogen Heterocycles

2-(2-Bromoethyl)-4-methylpyridine is a valuable precursor for the synthesis of various fused nitrogen-containing heterocyclic systems, which are core structures in many natural products and pharmaceuticals.

Indoles: The bromoethyl group can be utilized in reactions to form indole (B1671886) derivatives. For example, 2-bromo-4-methylpyridine can be used in the preparation of methoxy-2-(2-pyridyl)indoles. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The synthesis of indole rings often involves cyclization reactions where the pyridine moiety is incorporated into the final structure. researchgate.net

Indolizidines: While direct synthesis of indolizidines from 2-(2-bromoethyl)-4-methylpyridine is not extensively documented in readily available literature, the general strategies for synthesizing indolizidine alkaloids often involve the cyclization of pyridine derivatives. These synthetic routes can include intramolecular alkylation or other cyclization methods where a bromoethyl group could serve as a key electrophile.

Other Fused Nitrogen Heterocycles: The reactivity of the bromoethyl group allows for the construction of various other fused heterocyclic systems through intramolecular cyclization reactions. This makes 2-(2-bromoethyl)-4-methylpyridine a versatile building block for creating novel polycyclic nitrogen-containing compounds with potential biological activities.

Synthesis of Agrochemicals, Herbicides, and Fungicides

Pyridine-based compounds play a crucial role in modern agriculture as active ingredients in a variety of agrochemicals. researchgate.net The unique chemical properties of the pyridine ring often contribute to the biological efficacy of these products.

While specific commercial agrochemicals directly synthesized from 2-(2-bromoethyl)-4-methylpyridine are not prominently reported, its structural motifs are found in various active compounds. The bromoethyl group provides a reactive handle for derivatization, allowing for the synthesis of a wide range of potential agrochemical candidates. For example, the synthesis of novel fungicides and herbicides often involves the modification of pyridine rings to optimize their biological activity and spectrum of control. nih.govmdpi.com The development of new herbicides may involve creating molecules that inhibit specific enzymes in weeds, and pyridine-containing structures are often explored for this purpose. nih.govnih.gov Similarly, new fungicides are designed to inhibit fungal growth, and the pyridine scaffold is a common starting point for the synthesis of such compounds. mdpi.comnih.govmdpi.com

Table 1: Representative Classes of Pyridine-Based Agrochemicals

Agrochemical ClassGeneral Mode of ActionRepresentative Examples (Illustrative)
Herbicides Inhibition of specific plant enzymes (e.g., PPO, ACCase)Pyrido[2,3-d]pyrimidines, Pyrimidinyloxyphenoxypropionates mdpi.comresearchgate.net
Fungicides Inhibition of fungal enzymes or cellular processes2,2'-Bipyridine derivatives, 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines researchgate.netmdpi.com

Development of Advanced Materials, Polymers, and Coatings

The application of 2-(2-bromoethyl)-4-methylpyridine extends beyond the life sciences into the realm of materials science. The reactive nature of the bromoethyl group makes it a suitable monomer or functionalizing agent for the creation of advanced polymers and coatings.

The bromoethyl functionality can act as an initiator or a point of attachment for polymer chains. For instance, polymers with bromoalkyl groups can be synthesized and subsequently modified to create functional materials. A related compound, 2-bromoethyl methacrylate, is used to prepare crosslinked microspheres whose surfaces can be decorated with functional polymer brushes through atom transfer radical polymerization (ATRP). itu.edu.tr This suggests a potential pathway for utilizing 2-(2-bromoethyl)-4-methylpyridine in the synthesis of functional polymers with pyridine moieties, which could have applications in areas such as catalysis, drug delivery, or as specialty coatings. The incorporation of the pyridine group can impart specific properties to the polymer, such as altered solubility, metal-binding capabilities, or pH-responsiveness. researchgate.netmdpi.com

Ligand Design in Coordination Chemistry and Homogeneous Catalysis

Pyridine-containing ligands are fundamental in coordination chemistry and are widely used in homogeneous catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complex.

2-(2-Bromoethyl)-4-methylpyridine can serve as a precursor for the synthesis of more complex ligands. For example, the bromoethyl group can be used to link the pyridine ring to other coordinating groups, forming multidentate ligands. A common class of ligands derived from pyridines are bipyridines, which are synthesized through various coupling reactions. Nickel-catalyzed reductive dimerization of 2-chloropyridines is a known method for creating bipyridine ligands. nih.gov A similar strategy could potentially be employed with 2-(2-bromoethyl)-4-methylpyridine to create novel bipyridine ligands with additional functional groups for further modification or to influence the catalytic activity of the metal center. These tailored ligands can be used in a variety of catalytic reactions, including cross-coupling reactions and polymerization. researchgate.net

Preparation of Novel Organic Nitrogen Compounds for Research Applications

As a versatile building block, 2-(2-bromoethyl)-4-methylpyridine is a valuable tool for chemists in academic and industrial research who are focused on the synthesis of novel organic nitrogen compounds. researchgate.net Its utility stems from the presence of two reactive sites: the pyridine nitrogen, which can be quaternized or act as a directing group, and the bromoethyl group, which is susceptible to nucleophilic substitution.

This dual reactivity allows for a wide range of chemical transformations, enabling the creation of a diverse library of new molecules for screening in various research applications. For example, it can be used in Suzuki coupling reactions to introduce aryl groups onto the pyridine ring, leading to the formation of biaryl compounds with potential applications in materials science or medicinal chemistry. sigmaaldrich.comsigmaaldrich.com The ability to easily introduce different functionalities makes 2-(2-bromoethyl)-4-methylpyridine a key intermediate for exploring structure-activity relationships in the development of new functional molecules.

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